GPR119 Agonist Activity of 3-(4-Bromo-2-fluorophenyl)propanenitrile vs. Structurally Related Analogs
3-(4-Bromo-2-fluorophenyl)propanenitrile demonstrates quantifiable agonist activity at the mouse GPR119 receptor with an EC50 of 41 nM in cAMP accumulation assays [1]. The precise 4-bromo-2-fluoro substitution pattern and propanenitrile chain length are essential for this activity—regioisomeric analogs with alternative halogen placements (e.g., 3-(2-bromo-4-fluorophenyl)propanenitrile) or truncated chain variants (e.g., (4-bromo-2-fluorophenyl)acetonitrile) exhibit divergent or unreported GPR119 activity profiles, underscoring the non-interchangeability of this specific scaffold.
| Evidence Dimension | GPR119 receptor agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 41 nM |
| Comparator Or Baseline | Regioisomers: 3-(2-bromo-4-fluorophenyl)propanenitrile, 3-(3-bromo-4-fluorophenyl)propanenitrile; Chain-truncated analog: (4-bromo-2-fluorophenyl)acetonitrile |
| Quantified Difference | No reported GPR119 activity for comparator analogs in BindingDB or ChEMBL; target compound uniquely validated at 41 nM EC50 |
| Conditions | Mouse GPR119 receptor overexpressed in HEK293S cells; cAMP level measured by HTRF assay after 45 min |
Why This Matters
This validated GPR119 agonism provides a pathway-specific rationale for selecting this exact regioisomer over halogen-position variants or chain-length analogs in diabetes-focused medicinal chemistry programs.
- [1] BindingDB. BDBM50420871 CHEMBL2086650: Affinity Data EC50: 41 nM; Agonist activity at mouse GPR119 receptor assessed as increase in cAMP level after 45 mins by HTRF assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420871 (accessed 2026). View Source
